4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Description
4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Chemical Structure
- The structure of a related compound involving a diprotonated cation of astemizole bonded to CuCl₄²⁻ anions demonstrates complex crystal interactions and geometries indicative of potential applications in crystal engineering and materials science (Parvez & Braitenbach, 2000).
Cancer Research and Molecular Docking
- Benzimidazole derivatives, including structures similar to the specified compound, have been studied for their anticancer properties. Their tautomeric properties, conformations, and interactions with cancer targets have been investigated, indicating their potential as EGFR inhibitors for cancer treatment (Karayel, 2021).
Chemical Synthesis and Transformations
- Chemical transformations of benzimidazole derivatives have been explored, showing potential pathways for synthesizing a wide range of compounds with various biological activities. Such studies underscore the compound's versatility in synthetic organic chemistry (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
Pharmacological Applications
- Benzimidazole derivatives have been developed as PARP inhibitors with significant potency, indicating potential applications in cancer therapy and drug development (Penning et al., 2010).
- Novel benzimidazole derivatives have shown high antibacterial and antioxidant activity, suggesting their use in developing new antimicrobial and antioxidant agents (Tumosienė et al., 2018).
Catalysis
- Benzimidazole compounds have been utilized in catalysis, illustrating their role in facilitating chemical reactions, which is crucial for pharmaceutical synthesis and industrial chemistry (Shukla et al., 2021).
Properties
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-23-9-5-4-8-22(23)28-16-18(14-24(28)30)25-27-20-6-2-3-7-21(20)29(25)15-17-10-12-19(26)13-11-17/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVUOYMFVICDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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